15-epi-PGA1

Descripción general

Descripción

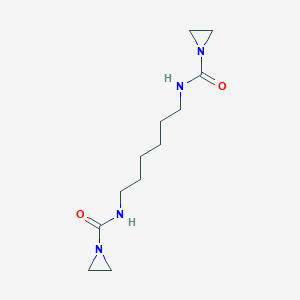

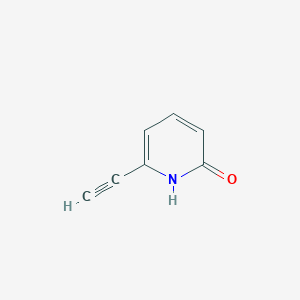

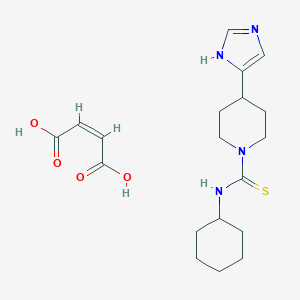

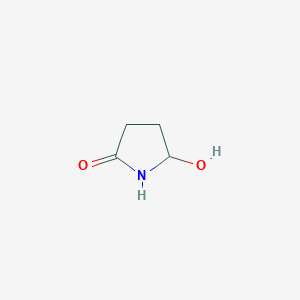

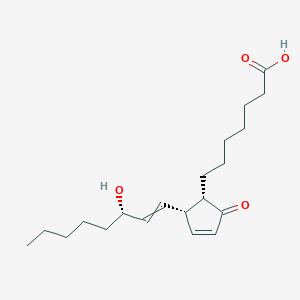

La 15-epi Prostaglandina A1 (15-epi PGA1) es el isómero estereoisómero 15 ® de PGA1. Pertenece a la familia de las prostaglandinas, específicamente a la serie A. Estos compuestos son productos naturales que se encuentran en los corales blandos gorgonianos

Aplicaciones Científicas De Investigación

A pesar de la información limitada, la 15-epi PGA1 puede encontrar aplicaciones en diversos campos:

Química: Investigar su reactividad y potencial como intermedio sintético.

Biología: Estudiar sus efectos sobre los procesos celulares y las vías de señalización.

Medicina: Explorar sus propiedades farmacológicas, especialmente relacionadas con la vasodilatación renal y la regulación de la presión arterial.

Industria: Evaluar su potencial como material de partida para el desarrollo de fármacos u otros compuestos bioactivos.

Mecanismo De Acción

El mecanismo exacto por el cual la 15-epi PGA1 ejerce sus efectos aún no se ha dilucidado completamente. Es probable que implique interacciones con dianas moleculares específicas y vías de señalización. Se necesitan más investigaciones para descubrir su modo de acción preciso.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 15-epi-PGA1 are not well-documented in the literature. Pga1, the stereoisomer of this compound, is known to interact with various enzymes, proteins, and other biomolecules. For instance, PGA1 has been reported to cause renal vasodilation, increased urine sodium excretion, and decreased arterial pressure in hypertensive patients

Cellular Effects

Pga1, the stereoisomer of this compound, has been reported to influence cell function by causing renal vasodilation, increasing urine sodium excretion, and decreasing arterial pressure in hypertensive patients

Molecular Mechanism

Pga1, the stereoisomer of this compound, has been reported to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Las rutas sintéticas para 15-epi PGA1 implican condiciones de reacción específicas. Desafortunadamente, los métodos detallados de producción industrial no están ampliamente disponibles en la literatura. Los investigadores suelen obtener 15-epi PGA1 mediante síntesis química o aislamiento de fuentes naturales.

Análisis De Reacciones Químicas

La 15-epi PGA1 puede sufrir diversas reacciones, incluida la oxidación, la reducción y la sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones son específicos de las modificaciones deseadas. Los principales productos formados dependen de la vía de reacción específica.

Comparación Con Compuestos Similares

Si bien la 15-epi PGA1 es única debido a su estereoquímica, comparte similitudes con otras prostaglandinas. Algunos compuestos relacionados incluyen PGA1 (sin la modificación 15-epi) y otras prostaglandinas de la serie A.

Propiedades

IUPAC Name |

7-[(1R,2S)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h12-18,21H,2-11H2,1H3,(H,23,24)/b14-12+/t16-,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKHCLZFGPIKKU-AHUSATQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.